molecular formula C13H13ClN2O2 B2770717 N-(3-chloro-4-methoxybenzyl)-1H-pyrrole-2-carboxamide CAS No. 478249-58-0

N-(3-chloro-4-methoxybenzyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2770717
CAS No.: 478249-58-0
M. Wt: 264.71
InChI Key: LPZKSPJTKVFATK-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-(3-chloro-4-methoxybenzyl)-1H-pyrrole-2-carboxamide” are not available, related compounds such as “4-((3-Chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylic acid” have been synthesized . Another related compound, Avanafil, has been synthesized using cytosine as the starting material .

Scientific Research Applications

Antibacterial and Antifungal Properties

A study by Mane et al. (2017) demonstrated that pyrrole–2–carboxamide derivatives, including N-(3-chloro-4-methoxybenzyl)-1H-pyrrole-2-carboxamide, have potent antibacterial activity against both Gram-positive and Gram-negative bacterial strains. Additionally, these compounds showed in vitro antifungal activity.

Synthetic Applications

The synthesis and application of related pyrrole-2-carboxamide derivatives have been explored in various studies. For instance, Calvez et al. (1998) investigated the synthesis of piperidines from related compounds. Similarly, Mamedov et al. (2021) provided mechanistic insights into the formation of various heterocyclic compounds starting from similar pyrrole-2-carboxamide derivatives.

Cytotoxicity Studies

Hassan et al. (2014) investigated the cytotoxicity of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrrole-4-carboxamides, which are structurally related to this compound, against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Catalytic Applications

Manna Huang et al. (2014) explored a catalyst system involving Copper/N-Methoxy-1H-pyrrole-2-carboxamide for the synthesis of phenothiazines (Huang et al., 2014). This demonstrates the potential use of related compounds in catalysis.

Development of Protecting Groups

The development of the carboxamide protecting group, 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl, by Muranaka et al. (2011) indicates the use of similar compounds in protecting group strategies in synthetic chemistry (Muranaka et al., 2011).

Novel Syntheses and Biological Evaluation

Several studies like those by Bonacorso et al. (2015) and Sakamoto et al. (2014) have explored the synthesis of novel compounds and their biological evaluation, showing the versatility of pyrrole-2-carboxamide derivatives in drug discovery.

Properties

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-18-12-5-4-9(7-10(12)14)8-16-13(17)11-3-2-6-15-11/h2-7,15H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZKSPJTKVFATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818962
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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